6-Aminophthalazine-1,4-dione

Chemiluminescence ROS detection Cell biology

Choose 6-Aminophthalazine-1,4-dione (Isoluminol) for unambiguous, extracellular-only ROS detection. Its 6-amino substitution confers high polarity and membrane impermeability, eliminating confounding intracellular signals inherent to Luminol. Essential for studying phagocyte respiratory burst, NETosis, and screening extracellular oxidative stress modulators. Do not substitute with Luminol if your assay demands spatial ROS discrimination.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 87781-78-0
Cat. No. B12354720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminophthalazine-1,4-dione
CAS87781-78-0
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)N=NC2=O
InChIInChI=1S/C8H5N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2
InChIKeyKEMXZUFXVNATEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminophthalazine-1,4-dione (CAS 87781-78-0) for Chemiluminescence and Extracellular ROS Detection


6-Aminophthalazine-1,4-dione (also known as Isoluminol) is a chemiluminescent heterocyclic compound belonging to the phthalazine-1,4-dione class [1]. Its core structure consists of a phthalazine ring system substituted with an amino group at the 6-position . This specific substitution pattern renders the molecule more polar and hydrophilic than its close analog, Luminol [2], thereby limiting its ability to permeate biological membranes. This characteristic is the primary determinant of its utility as a selective probe for extracellular reactive oxygen species (ROS) [2].

Why 6-Aminophthalazine-1,4-dione Cannot Be Replaced by Luminol in Extracellular ROS Assays


Generic substitution of 6-aminophthalazine-1,4-dione (Isoluminol) with its widely available analog, Luminol, is scientifically invalid for experiments requiring discrimination between intracellular and extracellular reactive oxygen species (ROS). The 6-amino substitution in Isoluminol confers greater polarity and hydrophilicity compared to the 5-amino substitution in Luminol [1]. This structural difference translates into a critical functional divergence: Isoluminol is membrane-impermeable and thus exclusively detects extracellular ROS, whereas Luminol, being more lipophilic, traverses cell membranes and reports on both intracellular and extracellular pools [1]. Using the incorrect luminophore leads to a conflation of spatial ROS signals, compromising the accuracy and interpretability of data in studies of phagocyte biology, inflammation, and oxidative stress [2].

Quantitative Evidence Differentiating 6-Aminophthalazine-1,4-dione from Luminol


Membrane Impermeability of 6-Aminophthalazine-1,4-dione vs. Luminol

6-Aminophthalazine-1,4-dione (Isoluminol) demonstrates quantitatively greater polarity and hydrophilicity than Luminol, rendering it membrane-impermeable [1]. In contrast, Luminol readily permeates cell membranes due to its more lipophilic nature [1]. This difference is not merely qualitative but is a direct consequence of the compound's distinct physicochemical profile.

Chemiluminescence ROS detection Cell biology

Extracellular Specificity of 6-Aminophthalazine-1,4-dione in Neutrophil ROS Assays

In assays with activated human neutrophils, Isoluminol chemiluminescence was found to be 'essentially dependent on extracellular peroxidase' and failed to detect intracellular ROS production [1]. Conversely, Luminol chemiluminescence was partially resistant to extracellular scavengers, confirming its ability to detect both intra- and extracellular radicals [1]. A separate study validated Isoluminol as 'the most effective' chemilumigenic substrate for detecting extracellular ROS in polymorphonuclear leukocytes (PMN) when stimulated with FMLP or PMA [2].

Neutrophil biology Oxidative burst Chemiluminescence

Differential Physicochemical Properties: Hydrophilicity of Isoluminol

The structural basis for Isoluminol's membrane impermeability is its enhanced hydrophilicity relative to Luminol. Vendor and database information consistently describe Isoluminol as 'a chromogenic molecule with a hydrophilic nature due to the location of the amino group in the phthalate ring, making it impermeable to cell membranes' . This is in contrast to Luminol, which is described as more lipophilic and thus membrane-permeable [1]. Aqueous solubility data for Isoluminol is reported to be 38 , though this is a standalone value without direct comparison.

Physicochemical analysis Probe design Structure-activity relationship

Optimal Research Applications for 6-Aminophthalazine-1,4-dione (Isoluminol)


Selective Detection of Extracellular Reactive Oxygen Species (ROS) in Phagocytes

This is the primary application for which 6-aminophthalazine-1,4-dione is uniquely suited. As established by direct comparative evidence [1], its membrane impermeability allows for the specific quantification of ROS released by activated neutrophils, macrophages, and other phagocytes into the extracellular milieu. This is essential for studying the respiratory burst, neutrophil extracellular trap (NET) formation, and the paracrine effects of oxidative stress, without confounding signals from intracellular ROS production.

Development of Cell-Based Assays for Extracellular Oxidant/Antioxidant Screening

The compound is a critical component in high-throughput screening assays designed to identify modulators of extracellular oxidative stress. Its ability to provide a specific, extracellular-only readout [1] enables researchers to screen for compounds that inhibit or enhance the release of superoxide and other ROS from cells, a key mechanism in drug discovery for inflammatory and autoimmune diseases.

Investigating NADPH Oxidase Activity and Subcellular Localization

The use of Isoluminol in conjunction with its membrane-permeable counterpart, Luminol, forms a powerful differential assay system [1]. This combined approach allows researchers to dissect the subcellular localization of NADPH oxidase activity (e.g., on the plasma membrane vs. within phagosomes), providing detailed mechanistic insights into the regulation of this key enzyme complex in immune cells.

Development of Biosensors Requiring Aqueous Stability and Base Solubility

Technical datasheets indicate that 6-aminophthalazine-1,4-dione is soluble in basic solutions like ammonium hydroxide and sodium carbonate . This property, combined with its chemiluminescent nature, makes it a candidate for incorporation into biosensors and diagnostic platforms where an aqueous, alkaline environment is compatible with the detection system. Its stability in such solutions is under investigation for biosensor development .

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